1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine
Description
This compound features a pyrazole core substituted at the 1-position with a 2H-1,3-benzodioxole-5-carbonyl group and at the 4-position with a sulfonyl-piperidine moiety. Though specific pharmacological data are unavailable in the provided evidence, its structural motifs align with bioactive molecules, such as kinase inhibitors or pesticidal agents (e.g., fipronil derivatives) .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-12-17(27(23,24)20-8-4-3-5-9-20)13(2)21(19-12)18(22)14-6-7-15-16(10-14)26-11-25-15/h6-7,10H,3-5,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKUHMXNOHKJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC3=C(C=C2)OCO3)C)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine involves several steps:
Formation of the Pyrazole Core: : The reaction typically begins with the synthesis of the 1H-pyrazole ring. This can be achieved via cyclization reactions involving suitable precursors.
Benzodioxole Substitution: : The introduction of the 2H-1,3-benzodioxole-5-carbonyl group onto the pyrazole ring usually follows. This step often requires reagents like acyl chlorides and catalysts to facilitate the substitution reaction.
Sulfonylation: : Attaching the sulfonyl group to the pyrazole core is critical. This step might involve sulfonyl chlorides in the presence of a base to promote the reaction.
Piperidine Attachment: : Finally, the piperidine ring is integrated into the structure, completing the synthesis. This can involve nucleophilic substitution reactions where the piperidine moiety replaces a leaving group.
Industrial Production Methods
Industrial synthesis might follow similar steps but scaled up with optimizations to ensure efficiency and safety. Catalysts, temperature control, and solvent use are carefully managed to maximize yield.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine can undergo a variety of chemical reactions:
Oxidation and Reduction: : These reactions modify the oxidation state of different groups in the compound, potentially altering its activity or properties.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at positions on the benzodioxole and piperidine rings.
Hydrolysis: : The compound can undergo hydrolysis under specific conditions, leading to the breakdown of the sulfonyl or carbonyl groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: : Like lithium aluminium hydride for reduction reactions.
Bases: : Such as sodium hydroxide for hydrolysis.
Acidic Conditions: : For catalyzing certain substitution reactions.
Major Products
The reaction products vary based on the specific reagents and conditions used, leading to derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can serve as a building block for creating more complex molecules, contributing to research in creating novel organic compounds.
Biology
Its potential biological activity is under investigation, possibly involving enzyme inhibition or receptor binding, which could have implications for drug discovery.
Medicine
In medicine, compounds like these are often explored for their therapeutic potential, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, such compounds might be used in the manufacture of materials with specific chemical properties, like polymers or advanced composites.
Mechanism of Action
The effects of 1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine are a result of its interaction with biological molecules:
Molecular Targets: : It may target specific proteins, enzymes, or receptors in biological systems.
Pathways: : By binding to these targets, it can modify biochemical pathways, leading to its observed effects, which can be therapeutic or otherwise.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its benzodioxole-carbonyl-pyrazole-sulfonyl-piperidine architecture. Below is a comparative analysis with structurally related analogs:
Key Observations
Substituent Effects on Bioactivity :
- The benzodioxole-carbonyl group in the target compound distinguishes it from pesticidal pyrazoles like fipronil and ethiprole, which rely on halogenated aryl and sulfinyl groups for insecticidal activity .
- Piperidine vs. piperazine sulfonyl groups (as in ) may alter solubility and binding kinetics due to differences in basicity and hydrogen-bonding capacity.
Molecular Weight and Solubility :
- The target compound’s estimated molecular weight (~400–450) is higher than analogs like the difluoromethyl-piperidine-carboxylic acid derivative (333.39), suggesting reduced solubility unless compensated by polar groups .
Synthetic Utility :
- Carboxylic acid derivatives (e.g., 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid, CAS 956961-11-8) are commonly used as intermediates for amide or ester synthesis, whereas the target compound’s benzodioxole moiety may favor aromatic interactions in drug design .
Research Findings and Limitations
- Purity and Characterization : Most analogs in the evidence have 95% purity (e.g., ), but the target compound’s synthetic yield and purity remain unverified.
- Biological Data Gap : While pesticidal pyrazoles () and piperidine-carboxylic acids () have established uses, the target compound’s pharmacological profile requires further study.
Biological Activity
The compound 1-{[1-(2H-1,3-benzodioxole-5-carbonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structure, featuring a benzodioxole moiety and a sulfonyl group attached to a piperidine ring, suggests diverse pharmacological properties.
Chemical Structure
This compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C16H18N4O4S |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | This compound |
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of compounds related to the benzodioxole structure. For instance, derivatives of benzodioxole have shown significant activity against various parasites with IC50 values indicating potent efficacy. The compound may exhibit similar properties due to its structural affinity for biological targets associated with parasitic infections.
Anticancer Properties
Research involving pyrazole derivatives indicates that compounds containing this moiety can inhibit cancer cell proliferation. For example, studies have demonstrated that certain pyrazole derivatives possess IC50 values in the low micromolar range against various cancer cell lines. This suggests that the compound could be explored for its anticancer properties, potentially acting through mechanisms that involve apoptosis or cell cycle arrest.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. The sulfonamide group is known for its role in enzyme inhibition, which could be a crucial aspect of its mechanism against both parasitic and cancerous cells.
Study 1: Antiparasitic Screening
A study evaluated several benzodioxole derivatives for their antiparasitic activity. The results indicated that compounds with similar structures had IC50 values ranging from 10 to 30 µM against Trypanosoma brucei, suggesting that modifications to the benzodioxole core could enhance efficacy.
Study 2: Anticancer Activity
In another investigation focusing on pyrazole derivatives, a compound structurally related to the target molecule exhibited promising results against lung carcinoma cell lines with an IC50 value of approximately 8 µM. This points towards a potential anticancer application for the compound under discussion.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
